molecular formula C23H18ClNO3S B395055 5-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B395055
M. Wt: 423.9g/mol
InChI Key: VMMFZKZMOAGDST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, a phenethyl group, and a thienylcarbonyl group

Preparation Methods

The synthesis of 5-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps. One common synthetic route starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar compounds include 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol and 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide . These compounds share structural similarities but differ in their functional groups and overall reactivity. The unique combination of functional groups in 5-(4-CHLOROPHENYL)-3-HYDROXY-1-(2-PHENYLETHYL)-4-(THIOPHENE-2-CARBONYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H18ClNO3S

Molecular Weight

423.9g/mol

IUPAC Name

2-(4-chlorophenyl)-4-hydroxy-1-(2-phenylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H18ClNO3S/c24-17-10-8-16(9-11-17)20-19(21(26)18-7-4-14-29-18)22(27)23(28)25(20)13-12-15-5-2-1-3-6-15/h1-11,14,20,27H,12-13H2

InChI Key

VMMFZKZMOAGDST-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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